molecular formula C20H17NO6 B2591764 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide CAS No. 919862-88-7

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide

Cat. No.: B2591764
CAS No.: 919862-88-7
M. Wt: 367.357
InChI Key: ZEFGOVCWQUMXEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide is a hybrid molecule combining a 2,3-dihydro-1,4-benzodioxin moiety and a 7-methoxycoumarin (chromen-2-one) scaffold linked via an acetamide bridge. The benzodioxin subunit is known for its conformational rigidity and metabolic stability, while coumarins are renowned for diverse bioactivities, including anticoagulant, antioxidant, and anti-inflammatory properties . The acetamide linker facilitates structural diversity and modulates physicochemical properties such as solubility and bioavailability.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(7-methoxy-2-oxochromen-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO6/c1-24-14-3-4-15-12(9-20(23)27-17(15)11-14)8-19(22)21-13-2-5-16-18(10-13)26-7-6-25-16/h2-5,9-11H,6-8H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFGOVCWQUMXEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodioxin Ring: Starting from catechol, the benzodioxin ring can be formed through a reaction with ethylene glycol under acidic conditions.

    Synthesis of the Chromenone Structure: The chromenone moiety can be synthesized from salicylaldehyde and acetic anhydride in the presence of a base.

    Coupling Reaction: The final step involves coupling the benzodioxin and chromenone structures via an amide bond formation. This can be achieved using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, which may reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like thiols or amines can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Thiols or amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Thiol or amine-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic effects. Its structure suggests it might interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, altering their activity. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor’s activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Coumarin-Benzodioxin Hybrids

  • 7-Hydroxy-4-methyl-8-[(2,3-dihydro-1,4-benzodioxin-6-yl)iminomethyl]-2H-1-benzopyran-2-one (3) Structure: Features a Schiff base (imine) linkage between the benzodioxin and coumarin moieties instead of an acetamide bridge. Synthesis: Prepared via condensation of 2,3-dihydro-1,4-benzodioxin-6-amine with a coumarin aldehyde, differing from acetamide-based coupling strategies .

Benzodioxin-Acetamide Derivatives

  • 2-[2,3-Dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(substituted-phenyl)acetamides Structure: Incorporates a sulfonamide group adjacent to the benzodioxin-acetamide core. The sulfonamide group may enhance binding to enzymatic pockets . Synthesis: Involves nucleophilic substitution between bromoacetamides and benzodioxin-sulfonamide intermediates, a method applicable to the target compound’s synthesis .
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide Structure: Replaces the coumarin unit with a thienopyrimidine ring, emphasizing heterocyclic diversity. Activity: Thienopyrimidine derivatives are associated with kinase inhibition and anticancer activity, highlighting how heterocycle choice dictates target specificity .

Benzodioxin-Carboxylic Acid Derivatives

  • 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid
    • Structure : Simplifies the acetamide bridge to a carboxylic acid.
    • Activity : Exhibited anti-inflammatory activity comparable to ibuprofen in a carrageenan-induced edema model, suggesting the benzodioxin subunit alone can drive efficacy .

Physicochemical and Pharmacokinetic Considerations

Property Target Compound 2-(Benzodioxin)acetic acid Schiff Base Coumarin Thienopyrimidine Analog
Molecular Weight ~383 g/mol (estimated) 208 g/mol ~367 g/mol ~469 g/mol
Linker Type Acetamide Carboxylic acid Imine Sulfanyl-acetamide
Solubility Moderate (methoxy enhances polarity) High (ionizable COOH group) Low (imine hydrophobicity) Low (bulky thienopyrimidine)
Bioactivity Hypothesized anticoagulant/antioxidant Anti-inflammatory Undisclosed Kinase inhibition

Key Research Findings and Trends

Linker Impact : Acetamide bridges (as in the target compound) balance stability and flexibility, improving bioavailability compared to imine or carboxylic acid linkers .

Substituent Effects :

  • The 7-methoxy group on the coumarin ring may enhance electron-donating capacity and metabolic stability versus methyl or nitro substituents in analogs .
  • Benzodioxin substitution at the 6-position is conserved across active analogs, suggesting steric and electronic favorability .

Synthetic Strategies: Coumarin-acetamide hybrids are typically synthesized via nucleophilic acyl substitution or carbodiimide-mediated coupling, whereas thienopyrimidine analogs require multistep heterocycle formation .

Q & A

Q. What are the standard synthetic routes for preparing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

  • Step 1 : React 2,3-dihydro-1,4-benzodioxin-6-amine with a bromoacetylated intermediate (e.g., 2-bromoacetamide derivatives) in aqueous Na₂CO₃ at pH 8–10, followed by stirring at room temperature to form the acetamide core .
  • Step 2 : Couple the benzodioxin-amine intermediate with a 7-methoxy-2-oxo-2H-chromene moiety using DMF as a solvent and potassium carbonate as a base. Reaction progress is monitored via TLC, and the product is isolated by precipitation in water .
  • Key Considerations : Optimize stoichiometry (e.g., 1.5 mol equivalents of chloroacetylated intermediates) to minimize side products .

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

  • IR Spectroscopy : Identifies functional groups like amide C=O (~1650–1700 cm⁻¹) and chromen-2-one C=O (~1720 cm⁻¹) .
  • ¹H-NMR : Key signals include benzodioxin aromatic protons (δ 6.5–7.0 ppm), methoxy groups (δ ~3.8 ppm), and acetamide NH (δ ~8.5 ppm, broad) .
  • CHN Analysis : Validates elemental composition (e.g., C, H, N percentages) to confirm purity .
  • X-ray Crystallography : Resolves molecular geometry, particularly for polymorph identification .

Q. What are common intermediates in the synthesis of this compound?

  • 2,3-Dihydro-1,4-benzodioxin-6-amine : A primary intermediate for introducing the benzodioxin moiety .
  • 7-Methoxy-2-oxo-2H-chromene-4-acetic acid : Used to attach the chromenone group via acetamide linkage .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction design for this compound?

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways .
  • Information Science : Apply machine learning to screen reaction conditions (e.g., solvents, catalysts) from historical data, reducing trial-and-error experimentation .
  • Example : ICReDD’s approach combines computation and experimental feedback to accelerate reaction development .

Q. How can statistical experimental design (DoE) improve yield and purity?

  • Factorial Design : Test variables like temperature, pH, and reagent ratios to identify critical parameters. For instance, a 2³ factorial design could optimize Na₂CO₃ concentration, reaction time, and solvent volume .
  • Response Surface Methodology (RSM) : Model nonlinear relationships between variables to maximize yield .
  • Case Study : A DoE approach reduced the number of experiments by 40% while achieving >85% yield in analogous acetamide syntheses .

Q. How do structural modifications (e.g., substituent changes) affect biological activity?

  • SAR Studies : Replace the methoxy group on the chromenone with halogens or alkyl chains to assess changes in enzyme inhibition (e.g., α-glucosidase or acetylcholinesterase) .
  • Pharmacophore Mapping : Use molecular docking to predict interactions with target proteins (e.g., binding affinity to catalytic sites) .
  • Example : Substitution at the benzodioxin ring with sulfonamide groups enhanced α-glucosidase inhibition by 30% in related compounds .

Q. How to resolve contradictions in spectral data during characterization?

  • Cross-Validation : Compare NMR/IR data with structurally similar compounds (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide) to identify anomalies .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula discrepancies (e.g., isotopic patterns for Cl/Br-containing impurities) .
  • Dynamic NMR : Resolve overlapping proton signals caused by conformational flexibility .

Q. What mechanisms underlie its potential pharmacological effects (e.g., hypoglycemic activity)?

  • In Vitro Assays : Test inhibition of enzymes like α-glucosidase (IC₅₀ values) or glucose uptake in cell lines (e.g., HepG2) .
  • In Vivo Models : Administer the compound to diabetic rodents and monitor blood glucose levels. Histopathological analysis of liver/kidney tissues can assess toxicity .
  • Pathway Analysis : Use transcriptomics to identify regulated genes (e.g., PPAR-γ or GLUT4) linked to glucose metabolism .

Methodological Tables

Q. Table 1: Key Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)Reference
12-Bromoacetamide, Na₂CO₃ (pH 8–10), RT, 3–4 hr70–75
2DMF, K₂CO₃, RT, TLC monitoring80–85

Q. Table 2: Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
¹H-NMRδ 6.8–7.1 (benzodioxin Ar-H), δ 3.8 (OCH₃), δ 8.5 (NH)
IR1720 cm⁻¹ (chromenone C=O), 1655 cm⁻¹ (amide C=O)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.